3-Amino-4-(2-methoxyethoxy)benzonitrile
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Overview
Description
“3-Amino-4-(2-methoxyethoxy)benzonitrile” is a chemical compound with the CAS Number: 1153484-62-8 . It has a molecular weight of 192.22 and its IUPAC name is also 3-amino-4-(2-methoxyethoxy)benzonitrile .
Molecular Structure Analysis
The InChI code for “3-Amino-4-(2-methoxyethoxy)benzonitrile” is 1S/C10H12N2O2/c1-13-4-5-14-10-3-2-8(7-11)6-9(10)12/h2-3,6H,4-5,12H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.
Physical And Chemical Properties Analysis
“3-Amino-4-(2-methoxyethoxy)benzonitrile” is a powder that is stored at room temperature .
Scientific Research Applications
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Chemical Synthesis
- 3-Amino-4-(2-methoxyethoxy)benzonitrile is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
- It is a colorless chemical compound with a sweet almond odor and is used as a flexible precursor for many derivatives . It is also used as a common solvent in the perfumery and pharmaceutical industries and as a solvent to extract fatty acids and hydrocarbons .
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Spectroscopic Characterization and Molecular Structure Analysis
- The molecular structure of 4-(3-aminophenyl)benzonitrile, a compound similar to 3-Amino-4-(2-methoxyethoxy)benzonitrile, was studied with Density Functional Theory .
- The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .
- Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied .
- The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure .
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Pharmacological Applications
Safety And Hazards
properties
IUPAC Name |
3-amino-4-(2-methoxyethoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-13-4-5-14-10-3-2-8(7-11)6-9(10)12/h2-3,6H,4-5,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKGKIORYSMVEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(2-methoxyethoxy)benzonitrile |
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